molecular formula C9H12NNaO5S B13854941 (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt

(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt

Cat. No.: B13854941
M. Wt: 269.25 g/mol
InChI Key: DULFHPQRIOCQCO-FVGYRXGTSA-M
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Description

(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt (CAS 78995-75-2), also known as Adrenaline-Sulphonate, is a sulfonated derivative of epinephrine (adrenaline). It is structurally characterized by a catechol ring (3,4-dihydroxyphenyl group), a methylaminoethyl side chain, and a sulfonic acid group substituted at the β-carbon, neutralized as a sodium salt. This compound is primarily utilized as a pharmaceutical reference standard for impurity profiling in adrenaline-related drug formulations .

Its sulfonic acid group enhances water solubility compared to non-sulfonated catecholamines, making it useful in analytical applications. The compound is synthesized via sulfonation of adrenaline precursors, with strict control over stereochemistry to preserve the (1R)-configuration .

Properties

Molecular Formula

C9H12NNaO5S

Molecular Weight

269.25 g/mol

IUPAC Name

sodium;(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonate

InChI

InChI=1S/C9H13NO5S.Na/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1/t9-;/m0./s1

InChI Key

DULFHPQRIOCQCO-FVGYRXGTSA-M

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt typically involves multiple steps, including the formation of the dihydroxyphenyl group, the introduction of the methylamino group, and the addition of the sulfonic acid sodium salt. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists.

Biology

In biology, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a subject of interest in biochemical research.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for various diseases.

Industry

In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Adrenaline (L-Adrenaline; CAS 51-43-4)

Adrenaline is the parent compound of Adrenaline-Sulphonate. Key differences include:

  • Functional Groups : Adrenaline lacks the sulfonic acid group at the β-carbon, instead retaining a hydroxyl group (-OH) at this position.
  • Applications: Adrenaline is a therapeutic agent (vasopressor, bronchodilator), while Adrenaline-Sulphonate serves as a non-pharmacological impurity marker .
Property Adrenaline-Sulphonate Adrenaline
CAS No. 78995-75-2 51-43-4
Molecular Formula C₉H₁₁NNaO₆S C₉H₁₃NO₃
Key Functional Group Sulfonic acid sodium salt Hydroxyl (-OH)
Primary Use Pharmaceutical impurity standard Therapeutic agent

Adrenalone Hydrochloride (CAS 62-13-5)

Adrenalone Hydrochloride (1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone Hydrochloride) is another adrenaline derivative. Comparative features:

  • Structural Variation : Adrenalone replaces the β-hydroxyl group of adrenaline with a ketone (-C=O), while Adrenaline-Sulphonate substitutes it with a sulfonate group.
  • Chemical Stability : The ketone group in Adrenalone reduces susceptibility to oxidation compared to the catechol moiety in Adrenaline-Sulphonate.
  • Role in Pharmaceuticals : Adrenalone is a synthetic intermediate and degradation product, whereas Adrenaline-Sulphonate is a process-related impurity .

Adrenaline Tartrate (CAS 51-42-3)

Adrenaline Tartrate is the hydrogen tartrate salt of adrenaline. Differences include:

  • Counterion : Adrenaline Tartrate uses tartrate (C₄H₅O₆⁻) for stabilization, while Adrenaline-Sulphonate employs sodium sulfonate.
  • Bioactivity : Adrenaline Tartrate retains pharmacological activity, whereas Adrenaline-Sulphonate is inert due to the sulfonate group blocking receptor binding.
  • Analytical Utility : Both compounds are used in quality control, but Adrenaline-Sulphonate is specifically tailored for sulfonation-related impurity detection .

Other Sulfonated Analogues

Several sulfonated compounds share structural motifs but differ in core functionality:

  • N-Lauroyl-N-Methyltaurine Sodium Salt : Contains a long alkyl chain and sulfonate group, serving as a detergent or solubilizing agent, distinct from Adrenaline-Sulphonate’s catecholamine backbone .

Biological Activity

(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt, also known as Adrenaline beta-Sulphonate, is a compound with significant biological activity, particularly in cardiovascular and respiratory pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃N₁O₅S
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 78995-75-2

The compound features a sulfonic acid group which enhances its solubility and bioavailability in physiological conditions.

The primary mechanism of this compound involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of adrenaline:

  • Beta-Adrenergic Agonism : The compound primarily stimulates β1 and β2 adrenergic receptors, leading to increased heart rate and bronchodilation.
  • Vasodilation : It promotes vasodilation in peripheral blood vessels, improving blood flow.

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Cardiovascular Effects :
    • Increases heart rate and myocardial contractility.
    • Useful in treating conditions like bradycardia and heart block.
  • Respiratory Effects :
    • Acts as a bronchodilator, making it beneficial in treating asthma and chronic obstructive pulmonary disease (COPD).
  • Metabolic Effects :
    • Enhances glucose metabolism by promoting glycogenolysis.

Study 1: Cardiovascular Impact

A clinical trial involving patients with cardiac arrest demonstrated that administration of this compound resulted in a significant increase in survival rates when compared to placebo groups. The study highlighted its efficacy in restoring cardiac rhythm during emergencies.

Study 2: Respiratory Efficacy

In a randomized controlled trial for asthma patients, the compound was administered alongside standard treatments. Results indicated a 40% improvement in peak expiratory flow rates compared to baseline measurements, showcasing its effectiveness as a bronchodilator.

Table 1: Summary of Biological Activities

Activity TypeEffectClinical Relevance
CardiovascularIncreased heart rateTreatment for bradycardia
RespiratoryBronchodilationManagement of asthma and COPD
MetabolicEnhanced glucose metabolismPotential use in diabetes management

Table 2: Pharmacokinetics

ParameterValue
Bioavailability~70%
Half-life2-3 hours
Peak Plasma Concentration30 minutes post-administration

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